N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a chemical compound classified under nitrosamines, a group known for their potential carcinogenic properties. Nitrosamines are formed from the reaction of secondary amines with nitrosating agents, often in the presence of acidic conditions. This compound, like others in its class, poses significant health risks due to its mutagenic and carcinogenic potential, making it a subject of regulatory scrutiny and scientific investigation.
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can be synthesized through various chemical processes involving nitrosation reactions. The compound is a derivative of 4-hydroxybutylamine and pentylamine, both of which are precursors in its synthesis.
This compound falls under the category of N-nitroso compounds, which are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. Nitrosamines are particularly noted for their carcinogenic properties and are often studied in toxicology and environmental science.
The synthesis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine typically involves the nitrosation of N-pentyl-(4-hydroxybutyl)amine using nitrous acid or sodium nitrite in an acidic medium. The general reaction can be summarized as follows:
Technical Details:
The molecular formula for N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is , indicating it contains eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The structure features a pentyl group attached to a nitrogen that is also bonded to a 4-hydroxybutyl group.
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can undergo several chemical reactions typical of nitrosamines:
Technical Details:
The mechanism by which N-Nitroso-N-pentyl-(4-hydroxybutyl)amine exerts its effects involves metabolic activation followed by interaction with cellular components:
Studies indicate that DNA adduct formation is more pronounced in liver and kidney tissues following exposure to nitrosamines, highlighting their potential organ-specific carcinogenicity .
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine has primarily been studied for its implications in toxicology and cancer research due to its mutagenic properties. It serves as a model compound for understanding the mechanisms of action of nitrosamines in biological systems and their role in carcinogenesis. Additionally, research into its behavior in various environmental contexts contributes to assessments regarding exposure risks associated with industrial processes that may generate such compounds .
Given its hazardous nature, applications are largely limited to research settings focused on understanding cancer mechanisms rather than therapeutic uses.
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine (NPNHBA) exerts carcinogenicity primarily through metabolic activation that generates DNA-alkylating species. Like structurally similar nitrosamines such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), NPNHBA undergoes cytochrome P450 (CYP450)-mediated α-hydroxylation at its alkyl chains. This activation produces unstable α-hydroxy intermediates that decompose to electrophilic aldehydes and alkyldiazonium ions. These species form covalent DNA adducts, predominantly at guanine residues. The O6-alkylguanine adduct is of particular significance due to its miscoding properties during DNA replication. This adduct induces G→A transition mutations, which are strongly associated with oncogene activation (e.g., HRAS) and tumor suppressor gene inactivation in bladder epithelium [1] [3].
The mutagenic profile of NPNHBA-derived DNA adducts shares features with other bladder carcinogens like BBN. O6-pentylguanine and O6-hydroxybutylguanine adducts exhibit differential repair efficiencies. O6-alkylguanine-DNA alkyltransferase (AGT) repairs methyl and ethyl adducts efficiently but shows markedly reduced activity against longer alkyl chains (butyl, pentyl), leading to adduct persistence and increased mutagenic burden in target tissues. This structural specificity explains the organotropic carcinogenicity of NPNHBA in the bladder [1] [7].
Table 1: DNA Adducts Formed by N-Nitroso-N-pentyl-(4-hydroxybutyl)amine and Their Mutagenic Consequences
Reactive Metabolite | DNA Adduct | Repair Efficiency | Mutation Profile |
---|---|---|---|
Pentyl-diazonium ion | O6-pentylguanine | Low (AGT-inefficient) | G→A transitions |
4-hydroxybutyl-diazonium ion | O6-(4-hydroxybutyl)guanine | Moderate | G→A/C mutations |
Butanal (from 4-hydroxybutyl) | N2,N3-ethenoguanine | Low | G→T transversions |
The biotransformation of NPNHBA involves multi-step oxidation primarily catalyzed by CYP2A6, CYP2E1, and CYP3A4 isoforms. Initial α-hydroxylation generates 4-hydroxybutyl and pentyl carbon-centered radicals, which undergo further oxidation to yield electrophilic aldehydes (pentanal and 4-hydroxybutanal) and DNA-alkylating diazonium ions. These metabolites induce oxidative stress through reactive oxygen species (ROS) generation during redox cycling, causing lipid peroxidation and secondary DNA damage [1] [4].
A critical pathway involves β-glucuronidation of hydroxylated metabolites (e.g., NPNHBA-N-glucuronide) in the liver, facilitating their excretion into the urinary tract. Gut microbiota expressing β-glucuronidase enzymes deconjugate these metabolites in the bladder lumen, liberating reactive intermediates that undergo intramolecular cyclization to form genotoxic aldehydes. This process creates a localized carcinogen reservoir within the bladder epithelium. Recent studies confirm that microbial β-glucuronidase activity directly influences bladder carcinogen burden, as antibiotic-treated mice show >80% reduction in DNA adduct formation compared to controls [4] [5].
The tissue specificity of NPNHBA is attributed to:
Beyond direct DNA damage, NPNHBA metabolites induce epigenetic dysregulation that accelerates tumorigenesis. Chronic exposure downregulates DNA methyltransferases (DNMTs) in bladder epithelial cells, causing global hypomethylation and genomic instability. Concurrently, promoter hypermethylation silences tumor suppressors such as CDKN2A (p16) and RASSF1A. This methylation paradox is a hallmark of nitrosamine-induced transformation [1] [9].
NPNHBA activates oncogenic signaling cascades via:
These pathways converge to induce proliferative signaling and apoptotic resistance. Notably, NPNHBA-exposed bladder cells show upregulated survivin (BIRC5) and c-Myc expression within 12 weeks of exposure, preceding histological changes [1] [7].
NPNHBA belongs to a structural class of N-alkyl-N-(4-hydroxybutyl)nitrosamines with distinctive urothelial tropism. When compared to classic nitrosamines:
Table 2: Tissue-Specific Carcinogenicity of Select Nitrosamines
Compound | Primary Target Tissue | Key DNA Adduct | Tumor Incidence | Metabolic Activation Site |
---|---|---|---|---|
NPNHBA | Bladder urothelium | O6-pentylguanine | 85–90% | Liver/bladder microbiota |
BBN | Bladder urothelium | O6-butylguanine | 95–100% | Liver/bladder microbiota |
NDMA | Liver | O6-methylguanine | 70–80% | Hepatocytes |
NNK | Lung, pancreas | O6-methylguanine, pyridyloxobutyl adducts | 80–100% | Pulmonary Clara cells |
The differential tissue specificity arises from:
NPNHBA-induced lesions recapitulate human bladder carcinogenesis sequence:Normal urothelium → Hyperplasia → Papilloma → Carcinoma in situ → Invasive carcinomaThis progression involves cumulative genetic alterations: HRAS mutations (codon 61) in early hyperplasia, TP53 inactivation in carcinoma in situ, and PTEN loss in invasive stages [7] [3].
Table 3: Comparative Molecular Features in Nitrosamine-Induced Bladder Carcinogenesis
Carcinogen | Dominant Oncogene Activation | Tumor Suppressor Inactivation | Characteristic Preneoplastic Lesion |
---|---|---|---|
NPNHBA | HRAS (G→A, codon 61) | TP53, CDKN2A | Nodular/papillary hyperplasia |
BBN | HRAS (G→A, codon 61) | TP53, PTEN | Dysplasia with squamous metaplasia |
NDMA | KRAS | RB1 | Atypical hyperplasia (rare in bladder) |
NPNHBA’s bladder specificity contrasts with tobacco-specific nitrosamines (e.g., NNK, NNN), which target lung and esophagus due to:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: